

In-Depth Technical Guide to the Crystal Structure Analysis of Ibuprofen Sodium Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ibuprofen (sodium)*

Cat. No.: *B8756331*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of (R,S)-(±)-sodium 2-(4-isobutylphenyl)propanoate dihydrate, the sodium salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring its stability, bioavailability, and manufacturability. This document details the crystallographic structure, thermal behavior, and the experimental protocols for the key analytical techniques used in its characterization.

Physicochemical and Crystallographic Data

Ibuprofen sodium dihydrate is the hydrated salt form of ibuprofen, which offers improved aqueous solubility compared to its parent acid form.^{[1][2]} The dihydrate form incorporates two molecules of water within its crystal lattice, contributing to its stability under ambient conditions. ^[2]

Table 1: Molecular and Physicochemical Properties

Property	Value	Reference
Chemical Formula	<chem>C13H17NaO2·2H2O</chem>	[2]
Molecular Weight	264.29 g/mol	[2]
Appearance	White to almost white crystalline powder	
Water Content (Theoretical)	~13.6% w/w	[3]

The definitive determination of the three-dimensional arrangement of atoms in the crystal is achieved through single-crystal X-ray diffraction (SC-XRD). The racemic (R,S)-(±)-ibuprofen sodium dihydrate crystallizes in a triclinic system.

Table 2: Crystallographic Data for Racemic Ibuprofen Sodium Dihydrate

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	Data to be populated from CCDC 983970-983973
b (Å)	Data to be populated from CCDC 983970-983973
c (Å)	Data to be populated from CCDC 983970-983973
α (°)	Data to be populated from CCDC 983970-983973
β (°)	Data to be populated from CCDC 983970-983973
γ (°)	Data to be populated from CCDC 983970-983973
Unit Cell Volume (Å ³)	Data to be populated from CCDC 983970-983973
Z (formula units/cell)	Data to be populated from CCDC 983970-983973
Calculated Density (g/cm ³)	Data to be populated from CCDC 983970-983973

Note: The specific crystallographic parameters will be populated upon retrieval of the data from the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers 983970-983973.[\[1\]](#)

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the hydration state and thermal stability of ibuprofen sodium dihydrate.

Table 3: Thermal Analysis Data

Technique	Observation	Temperature Range (°C)	Reference
DSC	Endothermic event corresponding to the loss of two water molecules (dehydration).	~60 - 90	
	Sharp endothermic peak indicating the melting of the anhydrous form.	~200	
TGA	A weight loss of approximately 13-13.6%, corresponding to the removal of two moles of water per mole of the salt.	~30 - 100	[3]

Experimental Protocols

Detailed methodologies for the characterization of ibuprofen sodium dihydrate are provided below. These protocols are based on established pharmaceutical analysis techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of a single crystal of ibuprofen sodium dihydrate.

Methodology:

- **Crystal Growth:** Grow suitable single crystals of ibuprofen sodium dihydrate from a supersaturated solution. A slow evaporation or cooling crystallization method from a suitable solvent system (e.g., water-acetone) can be employed.

- Crystal Selection and Mounting: Select a well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
- Data Collection:
 - Use a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
 - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
 - Collect a series of diffraction images by rotating the crystal through a range of angles.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction data to obtain a list of reflection intensities.
 - Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
 - Determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of the crystalline solid, confirm the phase purity, and identify the polymorphic form.

Methodology:

- Sample Preparation: Gently grind a small amount of the ibuprofen sodium dihydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
- Sample Mounting: Pack the powdered sample into a flat sample holder.

- Instrument Setup:
 - Use a powder diffractometer with a monochromatic X-ray source (typically Cu K α).
 - Set the instrument parameters:
 - Voltage and Current: e.g., 40 kV and 40 mA.
 - Scan Range (2 θ): 5° to 40°.
 - Step Size: e.g., 0.02°.
 - Scan Speed (or Time per Step): e.g., 1-2°/min.
- Data Analysis:
 - Plot the diffraction intensity versus the 2 θ angle.
 - Compare the resulting diffractogram with reference patterns from databases or previously characterized batches to confirm the identity and purity of the crystalline phase.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., dehydration, melting) as a function of temperature.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of ibuprofen sodium dihydrate into an aluminum DSC pan. Crimp a lid onto the pan, leaving a pinhole to allow for the escape of water vapor during dehydration.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Set the thermal program:
 - Initial Temperature: e.g., 25°C.

- Heating Rate: A constant rate, typically 10°C/min.
- Final Temperature: e.g., 250°C (above the melting point).
- Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

- Data Analysis:
 - Record the heat flow as a function of temperature.
 - Identify and analyze the endothermic and exothermic peaks to determine the temperatures of dehydration and melting.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, primarily to quantify the water content.

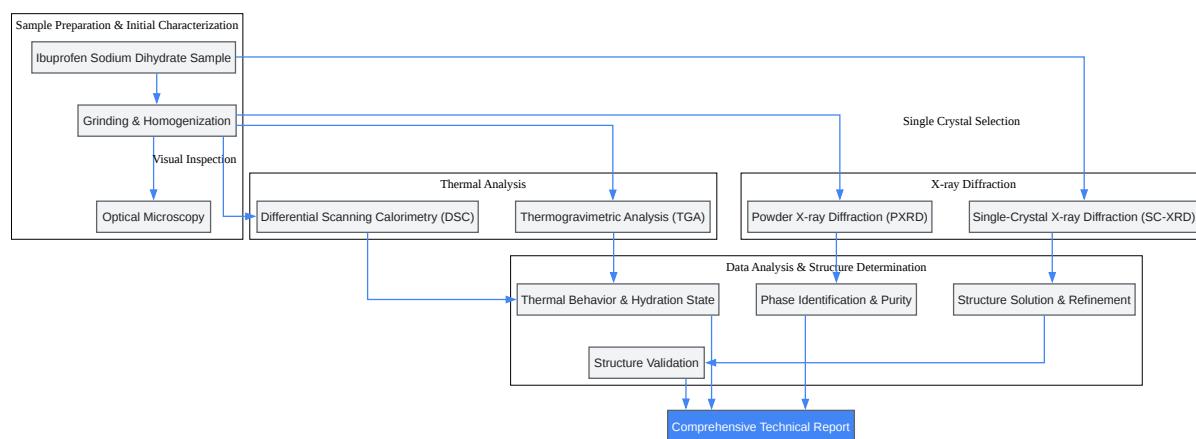
Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of ibuprofen sodium dihydrate into a TGA pan (e.g., alumina or platinum).
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Set the thermal program:
 - Initial Temperature: e.g., 25°C.
 - Heating Rate: A constant rate, typically 10°C/min.
 - Final Temperature: e.g., 200°C (sufficient to ensure complete dehydration).
 - Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

- Data Analysis:
 - Record the mass of the sample as a function of temperature.
 - Determine the percentage weight loss corresponding to the dehydration step.

Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow for the comprehensive crystal structure analysis of ibuprofen sodium dihydrate.



[Click to download full resolution via product page](#)

Caption: Workflow for the crystal structure analysis of ibuprofen sodium dihydrate.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the thorough crystal structure analysis of ibuprofen sodium dihydrate. The presented data and methodologies are essential for quality control, formulation development, and regulatory submissions in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure Analysis of Ibuprofen Sodium Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8756331#crystal-structure-analysis-of-ibuprofen-sodium-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

